molecular formula C8H15NO3 B13074804 (3R)-3-Amino-3-(oxan-4-yl)propanoic acid

(3R)-3-Amino-3-(oxan-4-yl)propanoic acid

Cat. No.: B13074804
M. Wt: 173.21 g/mol
InChI Key: LGOBVYUKERSQGZ-SSDOTTSWSA-N
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Description

(3R)-3-Amino-3-(oxan-4-yl)propanoic acid is an organic compound with a unique structure that includes an amino group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(oxan-4-yl)propanoic acid typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of oxane derivatives with amino acids under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxane ring can be reduced under specific conditions to form different cyclic structures.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

(3R)-3-Amino-3-(oxan-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(oxan-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the oxane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can influence metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propionic acid: This compound has a similar structure but includes a hydroxyphenyl group instead of an oxane ring.

    3-((4-Hydroxyphenyl)amino)propanoic acid: This derivative includes a hydroxyphenyl group and an amino group, similar to (3R)-3-Amino-3-(oxan-4-yl)propanoic acid.

Uniqueness

This compound is unique due to the presence of the oxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3R)-3-amino-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1

InChI Key

LGOBVYUKERSQGZ-SSDOTTSWSA-N

Isomeric SMILES

C1COCCC1[C@@H](CC(=O)O)N

Canonical SMILES

C1COCCC1C(CC(=O)O)N

Origin of Product

United States

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